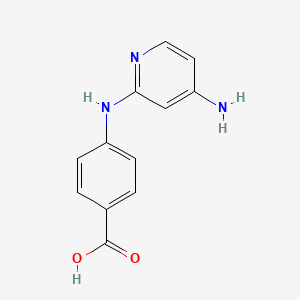

Acide 4-((4-aminopyridin-2-yl)amino)benzoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, complexes of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand with various metals have been synthesized and characterized . The synthesis involved the use of different spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis .Molecular Structure Analysis

The molecular structure of 4-Aminobenzoic acid, a related compound, has been extensively studied . It consists of a benzene ring substituted with amino and carboxyl groups .Applications De Recherche Scientifique

Précurseur de folate

L'acide para-aminobenzoïque (PABA), également connu sous le nom d'acide 4-aminobenzoïque, est largement utilisé dans l'industrie chimique comme matière première pour la préparation du folate , une vitamine essentielle pour la synthèse et la réplication de l'ADN .

Voie métabolique

Le PABA est synthétisé et utilisé comme substrat pour la synthèse de l'acide folique dans de nombreuses espèces bactériennes, levures et plantes . Il joue un rôle crucial dans cette voie métabolique .

Cellules solaires sensibilisées à la lumière

Les colorants à base de pyridine, qui pourraient potentiellement inclure l'« acide 4-((4-aminopyridin-2-yl)amino)benzoïque », ont été étudiés pour leur application dans les cellules solaires sensibilisées à la lumière . Ces colorants ont été conçus en utilisant des dérivés de pyridine comme groupe donneur et le thiénothiophène comme groupe espaceur π .

Étude antivirale

Une série de nouveaux composés a été synthétisée en remplaçant la partie acide glutamique du médicament Pemetrexed par des amines primaires, secondaires et aryles . Ce processus implique l'utilisation de l'acide 4-aminobenzoïque .

Industrie chimique

L'acide 4-aminobenzoïque et ses dérivés sont largement utilisés dans l'industrie chimique . Ils sont utilisés comme matières premières pour la préparation de divers autres composés .

Applications pharmaceutiques

L'acide 4-aminobenzoïque et ses dérivés sont utilisés dans l'industrie pharmaceutique pour la synthèse de divers médicaments . Ils servent d'intermédiaires clés dans la production d'une large gamme de produits pharmaceutiques .

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .

Biochemical Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi .

Pharmacokinetics

Similar compounds are known to be metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

It is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((4-Aminopyridin-2-yl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Analyse Biochimique

Biochemical Properties

4-((4-Aminopyridin-2-yl)amino)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with folate biosynthesis enzymes, such as dihydropteroate synthase, which is crucial for the production of folic acid in bacteria . This interaction can inhibit the enzyme’s activity, leading to antimicrobial effects.

Cellular Effects

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to exhibit cytotoxic effects on cancer cell lines, such as HepG2, by inducing apoptosis and inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4-((4-Aminopyridin-2-yl)amino)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it inhibits dihydropteroate synthase by mimicking the substrate, leading to competitive inhibition . This inhibition disrupts folate biosynthesis, which is essential for DNA synthesis and cell division in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of folate biosynthesis and prolonged antimicrobial effects.

Dosage Effects in Animal Models

The effects of 4-((4-Aminopyridin-2-yl)amino)benzoic acid vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antimicrobial effect without causing toxicity.

Metabolic Pathways

4-((4-Aminopyridin-2-yl)amino)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in folate biosynthesis and other metabolic processes. For instance, it can inhibit dihydropteroate synthase, leading to reduced folate production and altered metabolic flux . This inhibition can affect the levels of metabolites involved in DNA synthesis and repair.

Transport and Distribution

The transport and distribution of 4-((4-Aminopyridin-2-yl)amino)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

4-((4-Aminopyridin-2-yl)amino)benzoic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in inhibiting folate biosynthesis.

Propriétés

IUPAC Name |

4-[(4-aminopyridin-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDGXLWHFPZOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478488.png)

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)